N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2S/c17-9-4-8(12-5-13-9)11(18)14-6-2-1-3-7-10(6)16-19-15-7/h1-5H,(H,14,18)(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIGBFHGIJGGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, known as aggregation-induced emission luminogens (aiegens), have been shown to target bacteria.
Mode of Action
It’s known that similar compounds, such as n,n-diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl) aniline functionalized with 1-bromoethane (tbp-1), interact with bacterial cell membranes. The triphenylamine moiety of TBP-1, rather than the positively charged pyridine group, is suggested to first contact the cell membrane. After TBP-1 fully inserts into the cell membrane, the hydrophobic triphenylamine moiety is located in the hydrophobic core of the cell membrane, restricting the molecular rotation of TBP-1, thereby inducing fluorescence “turn-on” and “lighting up” the bacteria.
Biochemical Pathways
Similar compounds have been used as fluorophores and visible light organophotocatalysts. These compounds are involved in electron donor-acceptor systems, which are extensively researched for use in photovoltaics or as fluorescent sensors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives
The BTD scaffold is a common motif in materials science. Key comparisons include:
- Electronic Properties: The difluoro-BTD in P3TEA lowers the HOMO level (-5.4 eV vs. typical BTD derivatives at -5.2 eV), enhancing electron affinity .
- Synthetic Flexibility : P3TEA’s alkyl chains optimize film morphology, whereas the carboxamide group in the target compound could enable hydrogen-bonded crystal packing or biomolecular interactions.
Pyrimidine-Carboxamide Analogues
Pyrimidine derivatives are prevalent in pharmaceuticals. For example:
| Compound | Key Features | Biological Activity | Reference |
|---|---|---|---|
| Imatinib | Pyrimidine-carboxamide fused with phenylaminopyrimidine | Tyrosine kinase inhibitor (BCR-ABL) | — |
| Target Compound | BTD-linked pyrimidine-carboxamide | Unreported; potential kinase inhibition via ATP-binding site interactions | — |
- Bioactivity : Imatinib’s carboxamide participates in critical hydrogen bonds with kinase domains. The BTD unit in the target compound may introduce steric or electronic effects altering selectivity.
Computational and Experimental Insights
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy method (basis for modern DFT functionals) could model the target compound’s electronic structure, predicting HOMO/LUMO levels and charge distribution .
- Experimental Data : P3TEA’s OPV performance (PCE ≈ 8.2%) highlights BTD’s role in exciton dissociation. The target compound’s lack of fluorination may reduce electron mobility but improve processability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
